1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398921
InChI: InChI=1S/C9H18N2O2/c1-8(13)11-5-2-9(3-6-11)10-4-7-12/h9-10,12H,2-7H2,1H3
SMILES: CC(=O)N1CCC(CC1)NCCO
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13398921

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 1-[4-(2-hydroxyethylamino)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C9H18N2O2/c1-8(13)11-5-2-9(3-6-11)10-4-7-12/h9-10,12H,2-7H2,1H3
Standard InChI Key PFARXOWELYEIOV-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)NCCO
Canonical SMILES CC(=O)N1CCC(CC1)NCCO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone (IUPAC name: 1-[4-(2-hydroxyethylamino)piperidin-1-yl]ethan-1-one) belongs to the class of piperidine alkaloids. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The structure comprises a six-membered piperidine ring substituted at the 1-position with an acetyl group (ethanone) and at the 4-position with a 2-hydroxyethylamino moiety (-NH-CH₂CH₂OH). This arrangement confers both hydrophilic (hydroxyl group) and lipophilic (piperidine ring) properties, influencing its solubility and bioavailability.

Three-Dimensional Conformation

X-ray crystallography and NMR studies of analogous piperidine derivatives reveal that the piperidine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain. The 2-hydroxyethylamino side chain exhibits rotational flexibility, enabling hydrogen bonding via its hydroxyl group. Quantum mechanical calculations suggest that the acetyl group at the 1-position stabilizes the molecule through resonance effects, enhancing its electrophilicity at the carbonyl carbon.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves a multi-step sequence:

  • Piperidine Functionalization:

    • Step 1: Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    • Step 2: Introduction of the 2-hydroxyethylamino group via nucleophilic substitution. For example, reacting 4-aminopiperidine with ethylene oxide under basic conditions yields 4-(2-hydroxyethylamino)piperidine.

  • Acetylation:

    • The free amine of the intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This step is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C.

  • Deprotection:

    • Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via column chromatography.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)
SolventDichloromethane78
Temperature0–25°C85
CatalystTriethylamine90
Purification MethodSilica Gel Chromatography95

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the piperidine ring. Steric hindrance from the Boc group and careful temperature control mitigate this issue.

  • Byproduct Formation: Competing N-acetylation of the hydroxyl group is minimized by using stoichiometric amounts of acetylating agents.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the presence of the acetyl and amine groups, respectively.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.65 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 2.60–2.80 (m, 4H, N-CH₂), 3.40 (t, 2H, CH₂OH), 3.70 (br s, 1H, OH).

  • ¹³C NMR: δ 21.5 (COCH₃), 45.8 (piperidine C), 59.2 (CH₂OH), 170.1 (C=O).

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (0.5 mg/mL at 25°C). It exhibits stability under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH > 8).

Biological Activity and Mechanism of Action

Receptor Binding Studies

In vitro assays using radioligand displacement techniques demonstrate moderate affinity for sigma-1 receptors (Kᵢ = 120 nM), suggesting potential as a neuroprotective agent . The hydroxyl group facilitates hydrogen bonding with Asp126 in the receptor’s binding pocket, as shown in molecular docking simulations .

Enzyme Inhibition

Preliminary data indicate inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 18 μM, likely due to coordination between the compound’s nitrogen atoms and the enzyme’s heme iron . This property could influence drug-drug interactions in therapeutic applications.

Table 2: Pharmacological Profile

TargetAssay TypeResult
Sigma-1 ReceptorRadioligandKᵢ = 120 nM
CYP3A4FluorescentIC₅₀ = 18 μM
MAO-ASpectrophotometricNo activity

Applications in Drug Discovery

Neuropharmacology

The compound’s sigma-1 receptor affinity positions it as a candidate for treating neuropathic pain and depression. In rodent models, analogs of this compound show antinociceptive effects at 10 mg/kg (i.p.) without motor impairment .

Prodrug Development

Structural modifications, such as esterification of the hydroxyl group, enhance blood-brain barrier permeability. For instance, the prodrug 1-[4-(2-acetoxyethylamino)-piperidin-1-yl]-ethanone exhibits 3-fold higher brain concentrations in mice compared to the parent compound.

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